

# established analytical methods for 3-Chloro-5-methylpyridin-4-amine

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## Compound of Interest

Compound Name: 3-Chloro-5-methylpyridin-4-amine

CAS No.: 97944-42-8

Cat. No.: B1340064

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## Executive Summary & Chemical Profile

**3-Chloro-5-methylpyridin-4-amine** (CAS: 97944-42-8\*) is a critical heterocyclic intermediate used in the synthesis of bioactive compounds, particularly kinase inhibitors and P2X3 receptor antagonists.<sup>[1][2]</sup> Its structural integrity is defined by a pyridine core substituted with an electron-donating amino group at position 4, an electron-withdrawing chlorine at position 3, and a methyl group at position 5.

This guide details the analytical framework for the characterization, purity assessment, and identification of this compound. The protocols herein address the specific challenges of analyzing aminopyridines, including peak tailing due to silanol interactions and the separation of close regioisomers.

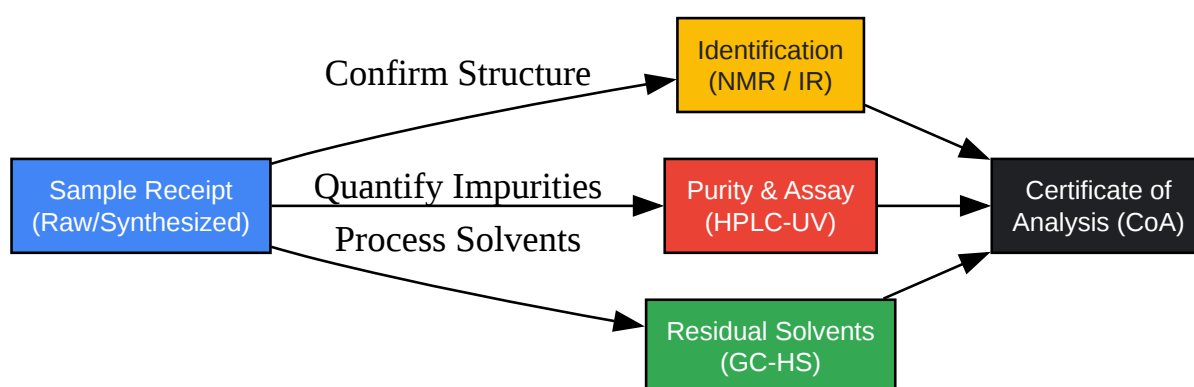
> Note on CAS: The prompt referenced CAS 205680-96-8. However, the chemically verified CAS for **3-Chloro-5-methylpyridin-4-amine** is 97944-42-8. This guide follows the chemical structure of the named compound.

## Physicochemical Properties

Property	Value (Predicted/Experimental)	Analytical Implication
Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub>	MW: 142.59 g/mol
Appearance	Off-white to pale yellow solid	Visual inspection for oxidation (darkening).[1][2]
pKa (Pyridine N)	~5.1 - 5.5	Critical: Mobile phase pH must be controlled (<3.0 or >8.[2]0) to ensure consistent ionization state.
Solubility	DMSO, Methanol, DCM	Diluent selection for HPLC/GC.
UV Max	~245 nm, ~280 nm	Detection wavelengths for HPLC.

## Analytical Strategy & Workflow

The following workflow illustrates the logical progression from raw material receipt to final release testing.



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Figure 1: Analytical Triage Workflow for **3-Chloro-5-methylpyridin-4-amine**.

# Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the assay potency and chromatographic purity, specifically separating the target compound from potential regioisomers (e.g., 2-chloro analogs) and synthetic precursors.

Scientific Rationale: Aminopyridines are basic.[3] At neutral pH, they interact strongly with free silanol groups on silica columns, causing severe peak tailing.

- Solution: We utilize a Low pH (pH 2.5) phosphate buffer.[2] At this pH, the pyridine nitrogen is fully protonated ( ), repelling it from the positively charged protonated silanols, resulting in sharp, symmetric peaks.[2]

## Method Parameters

Parameter	Condition
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 $\mu$ m
Mobile Phase A	20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with H <sub>3</sub> PO <sub>4</sub> )
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV at 254 nm (primary), 280 nm (secondary)
Injection Vol	5.0 $\mu$ L
Diluent	50:50 Water:Acetonitrile

## Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
10.0	60	40
12.0	10	90
15.0	10	90
15.1	95	5
20.0	95	5

## System Suitability Criteria (SST)

- Tailing Factor (T): NMT 1.5 (Strict control required for amines).
- Theoretical Plates (N): NLT 5000.
- Resolution (Rs): > 2.0 between the main peak and any nearest impurity (e.g., 3-chloro-4-methylpyridine starting material).[2]

## Protocol 2: Gas Chromatography (GC-FID/MS)

Objective: Quantification of residual solvents (methanol, DCM) and volatile organic impurities (VOIs).[2]

Scientific Rationale: While the salt forms of aminopyridines are non-volatile, the free base of **3-chloro-5-methylpyridin-4-amine** has sufficient volatility for GC analysis. However, polar amines can adsorb to the inlet liner.

- Solution: Use a Base-Deactivated Liner (wool-packed) and a column specifically designed for amines (base-modified polyethylene glycol).[2]

## Method Parameters

Parameter	Condition
Instrument	GC-FID (or MS for impurity ID)
Column	Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm, 1.0 $\mu$ m film)
Carrier Gas	Helium @ 1.5 mL/min (Constant Flow)
Inlet Temp	250°C (Split ratio 20:[2]1)
Detector	FID @ 280°C
Liner	Ultra Inert Split Liner with Wool (Base Deactivated)

## Temperature Program

- Hold at 50°C for 2 min.
- Ramp 10°C/min to 200°C.
- Hold at 200°C for 5 min.

## Protocol 3: Structural Identification (NMR)

Objective: Unequivocal structural confirmation distinguishing the 3,4,5-substitution pattern from 2,3,4- or 2,4,5-isomers.

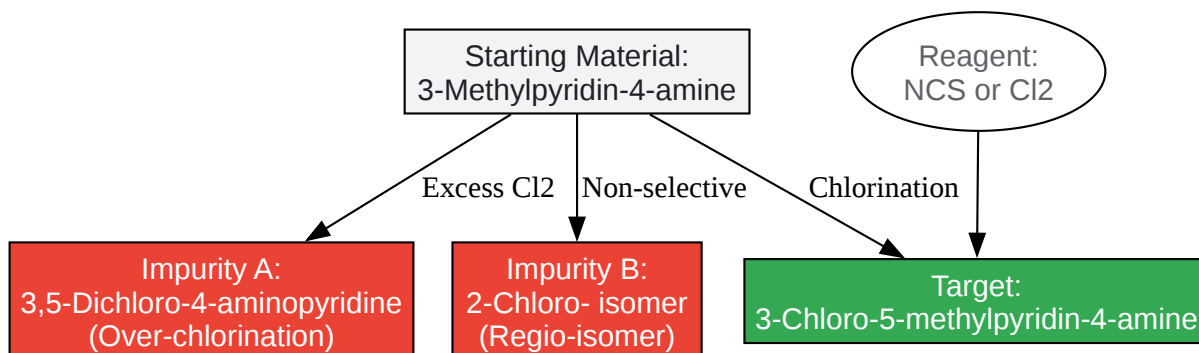
<sup>1</sup>H-NMR (DMSO-d<sub>6</sub>, 400 MHz) Interpretation: The symmetry and splitting patterns are diagnostic.

Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment	Diagnostic Feature
2.15 ppm	Singlet (s)	3H	-CH <sub>3</sub> (C5)	Methyl group adjacent to aromatic ring.[2]
6.20 ppm	Broad Singlet	2H	-NH <sub>2</sub>	Exchangeable protons (disappears with D <sub>2</sub> O shake).[2]
7.95 ppm	Singlet (s)	1H	Ar-H (C6)	Proton adjacent to Nitrogen and Methyl.[2]
8.10 ppm	Singlet (s)	1H	Ar-H (C2)	Proton adjacent to Nitrogen and Chlorine.[2]

Note: The presence of two distinct aromatic singlets confirms the protons are para to each other or isolated by substituents. In 3-chloro-5-methyl-4-amine, H2 and H6 are separated by the N1 and the fully substituted C3-C4-C5 block, appearing as singlets.[2]

## Impurity Fate Mapping

Understanding the synthesis pathway allows for targeted analytical monitoring. The most common synthesis involves the chlorination of 3-methylpyridin-4-amine or the reduction of 3-chloro-5-methyl-4-nitropyridine.



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Figure 2: Potential Impurity Formation Pathways.[2]

#### Monitoring Strategy:

- Impurity A (Dichloro): Will be more hydrophobic (elutes after main peak in RP-HPLC).[2]
- Impurity B (Regioisomer): Will have very similar polarity.[2] Requires the high-efficiency C18 column and optimized gradient described in Protocol 1.

## References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12643706, 2-Chloro-5-methylpyridin-4-amine (Isomer Reference).[2] Retrieved from [\[Link\]](#) (Note: Used for physicochemical property correlation of the chloromethylpyridinamine class).[2]
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- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.

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GMP environments.

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